4-Aminobutyl-(6-methoxy-8-quinolyl)amine
Overview
Description
4-Aminobutyl-(6-methoxy-8-quinolyl)amine is a compound that features a quinoline ring system substituted with a methoxy group at the 6-position and an aminobutyl chain at the 4-position. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of both the quinoline ring and the aminobutyl chain in this compound suggests potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobutyl-(6-methoxy-8-quinolyl)amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Aminobutyl Chain: The aminobutyl chain can be attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, green chemistry approaches, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutyl-(6-methoxy-8-quinolyl)amine can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
4-Aminobutyl-(6-methoxy-8-quinolyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminobutyl-(6-methoxy-8-quinolyl)amine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their DNA synthesis and cell wall formation.
Antimalarial Activity: It can inhibit the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar ring structure but lacking the aminobutyl and methoxy substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline ring system but different substituents.
Primaquine: Another antimalarial drug with a similar quinoline ring and an aminoalkyl side chain.
Uniqueness
4-Aminobutyl-(6-methoxy-8-quinolyl)amine is unique due to the specific combination of the methoxy group at the 6-position and the aminobutyl chain at the 4-position, which may confer distinct biological activities and pharmacological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
N'-(6-methoxyquinolin-8-yl)butane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-12-9-11-5-4-8-17-14(11)13(10-12)16-7-3-2-6-15/h4-5,8-10,16H,2-3,6-7,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMFTXBPCRUPLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969920 | |
Record name | N~1~-(6-Methoxyquinolin-8-yl)butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-81-3 | |
Record name | NSC28776 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~-(6-Methoxyquinolin-8-yl)butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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